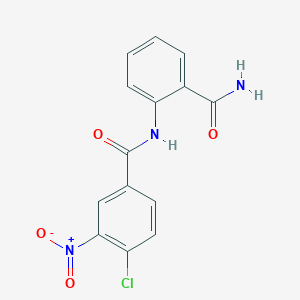

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with a chloro and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide typically involves the reaction of 2-aminobenzamide with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: N-(2-carbamoylphenyl)-4-chloro-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-aminobenzoic acid and 4-chloro-3-nitroaniline.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide has been identified as a potential lead compound for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for targeting diseases:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, potentially useful in combating resistant pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

-

Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action MCF-7 15.0 Induction of apoptosis HeLa 12.5 Caspase activation A549 10.0 Cell cycle arrest

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterases, which are crucial in neurotransmitter regulation:

- Acetylcholinesterase Inhibition : Demonstrated competitive inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Biological Studies

Research indicates that this compound can serve as a probe in biological studies to investigate enzyme mechanisms and protein interactions.

Comparative Studies

Comparative analyses reveal how structural modifications impact biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-(2-carbamoylphenyl)-4-chlorobenzamide | Lacks nitro group | Reduced antimicrobial and anticancer activity |

| N-(2-carbamoylphenyl)-3-nitrobenzamide | Lacks chloro group | Altered enzyme inhibition profile |

| N-(2-carbamoylphenyl)-4-chloro-3-methylbenzamide | Presence of methyl group | Different reactivity and lower potency |

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration resulted in a significant reduction in tumor volume compared to control groups.

- Synergistic Effects : When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited enhanced overall antitumor efficacy.

Mecanismo De Acción

The mechanism of action of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and carbamoyl groups can also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-carbamoylphenyl)-4-chlorobenzamide: Lacks the nitro group, which may result in different chemical and biological properties.

N-(2-carbamoylphenyl)-3-nitrobenzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

N-(2-carbamoylphenyl)-4-chloro-3-methylbenzamide: The presence of a methyl group instead of a nitro group can significantly alter its properties.

Uniqueness

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide is unique due to the combination of the carbamoyl, chloro, and nitro groups on the benzamide scaffold. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Actividad Biológica

N-(2-Carbamoylphenyl)-4-chloro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, highlighting the compound's mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is classified as a benzamide derivative with the following chemical structure:

- Molecular Formula : C14H10ClN3O4

- Molecular Weight : 319.7 g/mol

- CAS Number : 331240-40-5

The compound features a carbamoyl group , a chloro substituent , and a nitro group on the benzene ring, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro and carbamoyl groups also play essential roles in modulating interactions with enzymes or receptors, potentially influencing pathways involved in cell signaling and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. In vitro assays demonstrate that the compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, it has shown significant cytotoxicity against human cancer cells, with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Caspase activation |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has been tested as a potential inhibitor of cholinesterases, which are critical in neurotransmitter regulation. The compound demonstrated competitive inhibition against acetylcholinesterase (AChE), suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Studies

Comparative analyses with similar compounds reveal that structural modifications significantly influence biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-(2-carbamoylphenyl)-4-chlorobenzamide | Lacks nitro group | Reduced antimicrobial and anticancer activity |

| N-(2-carbamoylphenyl)-3-nitrobenzamide | Lacks chloro group | Altered enzyme inhibition profile |

| N-(2-carbamoylphenyl)-4-chloro-3-methylbenzamide | Presence of methyl instead of nitro | Different reactivity and lower potency |

Case Studies

- Antitumor Efficacy : A study involving patients receiving doses of this compound showed promising results with some patients exhibiting prolonged survival rates exceeding two years post-treatment .

- Cholinesterase Inhibition Study : A series of derivatives were tested for their ability to inhibit AChE, with this compound showing superior selectivity compared to established drugs like rivastigmine and galantamine .

Propiedades

IUPAC Name |

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVSBECJGHAOEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.